(1-Methylpiperidin-2-ylidene)acetaldehyde
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Overview
Description
(1-Methylpiperidin-2-ylidene)acetaldehyde is an organic compound that features a piperidine ring with a methyl group at the nitrogen atom and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylpiperidin-2-ylidene)acetaldehyde typically involves the reaction of piperidine derivatives with aldehydes under controlled conditions. One common method includes the use of a piperidine derivative, such as 1-methylpiperidine, which undergoes a condensation reaction with acetaldehyde. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (1-Methylpiperidin-2-ylidene)acetaldehyde can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Compounds with different functional groups replacing the aldehyde group.
Scientific Research Applications
(1-Methylpiperidin-2-ylidene)acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Methylpiperidin-2-ylidene)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Ketotifen: An organic heterotricyclic compound with a similar piperidine structure, used as an anti-asthmatic drug.
(1-Methylpiperidin-4-ylidene)acetic acid: A related compound with a carboxylic acid group instead of an aldehyde.
Loratadine Related Compound B: Another compound with a piperidine ring, used in the synthesis of antihistamines.
Uniqueness: (1-Methylpiperidin-2-ylidene)acetaldehyde is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis
Properties
CAS No. |
114326-01-1 |
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Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2-(1-methylpiperidin-2-ylidene)acetaldehyde |
InChI |
InChI=1S/C8H13NO/c1-9-6-3-2-4-8(9)5-7-10/h5,7H,2-4,6H2,1H3 |
InChI Key |
LVUWKDZYNUHSKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1=CC=O |
Origin of Product |
United States |
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